molecular formula C28H60N2O4Si B13346541 N-octadecyl-n-[3-(triethoxysilyl)propyl]urea

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea

Cat. No.: B13346541
M. Wt: 516.9 g/mol
InChI Key: BGQWDOLNVXJCFL-UHFFFAOYSA-N
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Description

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea is an organosilicon compound with the molecular formula C28H60N2O4Si and a molecular weight of 516.87 g/mol . This compound is characterized by the presence of a long alkyl chain (octadecyl) and a triethoxysilyl group attached to a urea moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea can be synthesized through a reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . The reaction is typically carried out under the following conditions:

    Reactants: 3-aminopropyltriethoxysilane (44 g, 0.20 mole) and octadecylisocyanate (59 g, 0.20 mole).

    Reaction Temperature: The reaction mixture is stirred, and the exothermic reaction raises the temperature to 110°C.

    Cooling: The mixture is then cooled to ambient temperature to obtain the product.

    Yield: The reaction yields 93 g (100%) of a waxy white solid with a melting point of 43-45°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: The urea moiety can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the condensation of silanol groups.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane networks.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N-octadecyl-n-[3-(triethoxysilyl)propyl]urea involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This leads to the formation of cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used .

Comparison with Similar Compounds

Similar Compounds

    N-dodecyl-n-[3-(triethoxysilyl)propyl]urea: Similar structure but with a shorter alkyl chain (dodecyl).

    N-octadecyl-n-[3-(trimethoxysilyl)propyl]urea: Similar structure but with a trimethoxysilyl group instead of a triethoxysilyl group.

Uniqueness

N-octadecyl-n-[3-(triethoxysilyl)propyl]urea is unique due to its long alkyl chain, which imparts hydrophobic properties, and the triethoxysilyl group, which allows for strong bonding with various substrates. This combination of properties makes it particularly useful in applications requiring both hydrophobicity and strong adhesion.

Properties

Molecular Formula

C28H60N2O4Si

Molecular Weight

516.9 g/mol

IUPAC Name

1-octadecyl-1-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-30(28(29)31)26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,31)

InChI Key

BGQWDOLNVXJCFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N

Origin of Product

United States

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